5-Hydroxy pioglitazone

Vue d'ensemble

Description

5-Hydroxy pioglitazone is a major metabolite of the peroxisome proliferator-activated receptor γ (PPARγ) agonist pioglitazone . It is formed from pioglitazone by the cytochrome P450 (CYP) isoform CYP2C8 with minor contributions from CYP3A4 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 5-Hydroxy pioglitazone involves the conversion of pioglitazone by the cytochrome P450 (CYP) isoform CYP2C8 with minor contributions from CYP3A4 . More detailed information about the synthesis process can be found in the relevant patents and scientific literature .Molecular Structure Analysis

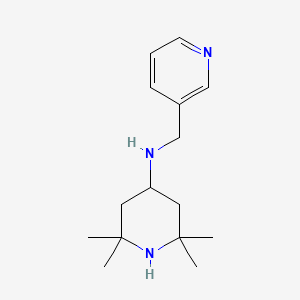

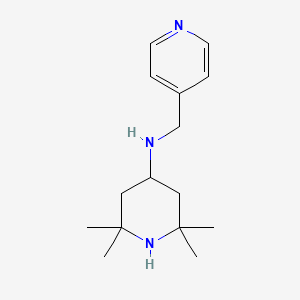

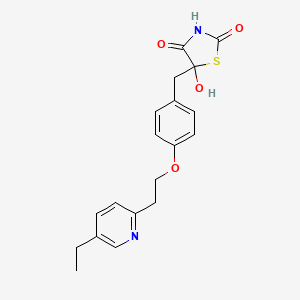

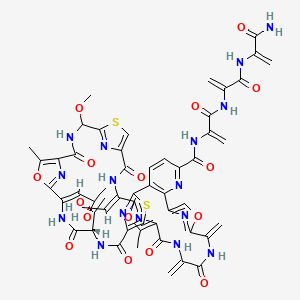

The molecular formula of 5-Hydroxy pioglitazone is C19H20N2O4S . The molecular weight is 372.44 . More detailed information about the molecular structure can be found in the relevant scientific literature .Chemical Reactions Analysis

The chemical reactions involving 5-Hydroxy pioglitazone are complex and involve various biochemical pathways. It is formed from pioglitazone by the cytochrome P450 (CYP) isoform CYP2C8 with minor contributions from CYP3A4 .Physical And Chemical Properties Analysis

5-Hydroxy pioglitazone is a solid at room temperature . It is soluble in DMF and DMSO . The boiling point is predicted to be 615.2±55.0 °C and the density is predicted to be 1.338±0.06 g/cm3 .Applications De Recherche Scientifique

Type 2 Diabetes Treatment

5-Hydroxy pioglitazone (Actos) is primarily used for the treatment of Type 2 diabetes. It belongs to a class of drugs called thiazolidinediones (TZDs) or insulin sensitizers. Unlike other diabetes medications, which stimulate insulin secretion, pioglitazone improves the body’s insulin sensitivity (reduces insulin resistance). By doing so, it helps lower blood glucose levels without causing excessive insulin secretion or hypoglycemia .

Insulin Sensitization Mechanism

The innovation of 5-Hydroxy pioglitazone lies in its unique mechanism of action. It activates peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in glucose and lipid metabolism. PPARγ activation enhances insulin sensitivity by promoting glucose uptake in peripheral tissues (such as muscle and adipose tissue) and reducing hepatic glucose production. This mechanism sets it apart from other antidiabetic drugs .

Cardiovascular Benefits

Research suggests that pioglitazone may have cardiovascular benefits beyond glycemic control. It has been associated with improved endothelial function, reduced inflammation, and decreased atherosclerosis progression. These effects make it an interesting candidate for managing cardiovascular risk factors in diabetic patients .

Anti-Tumor Properties

Studies have explored the potential anticancer effects of pioglitazone. It has been shown to inhibit proliferation and invasiveness of non-small cell lung cancer (NSCLC) cells. Additionally, pioglitazone downregulates genes related to MAPK, Myc, and Ras pathways, which play crucial roles in cancer progression .

Metabolic Syndrome and Obesity

Beyond diabetes, pioglitazone has been investigated for its impact on metabolic syndrome and obesity. It can improve insulin sensitivity, reduce visceral fat, and positively influence lipid profiles. These effects may benefit patients with metabolic syndrome or obesity-related insulin resistance .

Neuroprotection and Cognitive Function

Emerging evidence suggests that pioglitazone may have neuroprotective properties. It modulates neuroinflammation, reduces oxidative stress, and enhances mitochondrial function. Some studies even propose its potential role in preserving cognitive function and preventing neurodegenerative diseases .

Mécanisme D'action

Target of Action

5-Hydroxy pioglitazone, a metabolite of pioglitazone, primarily targets the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes affecting numerous metabolic processes, most notably lipid and glucose homeostasis .

Mode of Action

5-Hydroxy pioglitazone acts as a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization .

Biochemical Pathways

The activation of PPARγ by 5-Hydroxy pioglitazone influences several biochemical pathways. It downregulates the expression of genes involved in the MAPK, Myc, and Ras pathways, which are associated with cell proliferation and invasion . It also affects the TGFβ pathway, which plays a crucial role in the epithelial-to-mesenchymal transition (EMT) process .

Pharmacokinetics

5-Hydroxy pioglitazone is primarily metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance . No clinically meaningful differences in the pharmacokinetics of 5-Hydroxy pioglitazone have been detected in patients with mild renal impairment, whereas dose reduction is recommended in patients with moderate or severe renal impairment due to greater systemic exposure .

Result of Action

The activation of PPARγ by 5-Hydroxy pioglitazone leads to improved insulin sensitivity and enhanced uptake of blood glucose . This results in normalized glycemic levels in adults with type 2 diabetes mellitus . It also reduces the proliferative and invasive abilities of certain cancer cells .

Action Environment

The efficacy of 5-Hydroxy pioglitazone can be influenced by both genetic and environmental factors. Lifestyle-related factors such as diet and exercise can impact the effectiveness of the compound . Furthermore, the presence of strong CYP inhibitors can increase the systemic exposure to 5-Hydroxy pioglitazone, necessitating dose adjustments .

Safety and Hazards

Orientations Futures

Propriétés

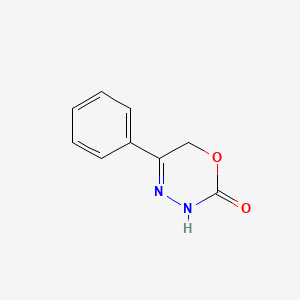

IUPAC Name |

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-5-hydroxy-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-2-13-3-6-15(20-12-13)9-10-25-16-7-4-14(5-8-16)11-19(24)17(22)21-18(23)26-19/h3-8,12,24H,2,9-11H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKWBDGQTUQSTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3(C(=O)NC(=O)S3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301129747 | |

| Record name | 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-5-hydroxy-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301129747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy pioglitazone | |

CAS RN |

625853-74-9 | |

| Record name | 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-5-hydroxy-2,4-thiazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625853-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy pioglitazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625853749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-5-hydroxy-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301129747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pioglitazone EP Impurity A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXY PIOGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP637L2U5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7,8,9-tetrahydro-Pyrido[1,2-a]indole](/img/structure/B3147475.png)

![7-Ethynylbicyclo[4.1.0]heptane](/img/structure/B3147533.png)

![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B3147542.png)